- The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditionsTetrahedron Letters, 1994, 35(45), 8449-52,
Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

4-Cyclopentene-1,3-dione structure
Produktname:4-Cyclopentene-1,3-dione
4-Cyclopentene-1,3-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Cyclopentene-1,3-dione
- cyclopent-4-ene-1,3-dione
- 1,3-cyclopentenedione
- 2-cyclopentene-1,4-dial
- 2-Cyclopentene-1,4-dione
- 4-cyclopentenone-1,3-dione
- cyclopent-2-ene-1,4-dione
- Maleimide-Related Compound 10
- Cyclopentene-3,5-dione
- Cyclopentenedione
- NSC 155336
- 1-Cyclopentene-3,5-dione
- 2-Cyclopenten-1,4-dione
- Cyclopent-4-en-1,3-dione
- Cyclopentene-1,3-dione
- NSC155336
- NS00039521
- DTXCID00161726
- DTXSID80239235
- Cyclopent-2-en-1,4-dione
- CS-0204257
- Z1083219844
- UNII-P054EQ880I
- P054EQ880I
- 930-60-9
- Q27285950
- AS-58342
- 4-CYCLOPENTENE-1,3-DIONE, 95%
- EINECS 213-219-3
- NSC-155336
- 4-Cyclopentene-1,3-dione #
- AKOS015916278
- BDBM7811
- EN300-68153
- 4-cyclopenten-1,3-dione
- G77214
- CHEMBL224231
-
- MDL: MFCD00001404
- Inchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
- InChI-Schlüssel: MCFZBCCYOPSZLG-UHFFFAOYSA-N
- Lächelt: O=C1CC(=O)C=C1
Berechnete Eigenschaften
- Genaue Masse: 96.02110
- Monoisotopenmasse: 96.021129
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 0
- Komplexität: 128
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 2
- XLogP3: 0
- Topologische Polaroberfläche: 34.1
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 34-36 °C (lit.)
- Siedepunkt: 60 °C/1 mmHg(lit.)
- Flammpunkt: Fahrenheit: 183.2° f< br / >Celsius: 84° C< br / >
- Brechungsindex: 1.5045 (589.3 nm 20 ºC)
- Löslichkeit: Leicht löslich (13 g/l) (25°C),
- PSA: 34.14000
- LogP: 0.08450
- Dampfdruck: 0.1±0.4 mmHg at 25°C
- Löslichkeit: Nicht bestimmt
4-Cyclopentene-1,3-dione Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302-H317
- Warnhinweis: P280
- Transportnummer gefährlicher Stoffe:UN 1759
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-43
- Sicherheitshinweise: S23; S36/37
- FLUKA MARKE F CODES:8
-
Identifizierung gefährlicher Stoffe:
- PackingGroup:III
- Lagerzustand:2-8°C
- Risikophrasen:R37; R43; R22
- Gefahrenklasse:8
- Verpackungsgruppe:III
4-Cyclopentene-1,3-dione Zolldaten
- HS-CODE:2914299000
- Zolldaten:
China Zollkodex:
2914299000Übersicht:
Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung
Zusammenfassung:
2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%
4-Cyclopentene-1,3-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68153-2.5g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 2.5g |
$2418.0 | 2023-05-30 | |
Enamine | EN300-68153-0.25g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 0.25g |
$611.0 | 2023-05-30 | |
Ambeed | A235525-5g |
Cyclopent-4-ene-1,3-dione |
930-60-9 | 97% | 5g |
$346.0 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01027-5g |
Cyclopent-4-ene-1,3-dione |
930-60-9 | 5g |
¥3318.0 | 2021-09-04 | ||
Enamine | EN300-68153-0.1g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 0.1g |
$428.0 | 2023-05-30 | |
A2B Chem LLC | AB67340-50mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 50mg |
$339.00 | 2023-12-29 | |
A2B Chem LLC | AB67340-500mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 500mg |
$1048.00 | 2023-12-29 | |
A2B Chem LLC | AB67340-250mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 250mg |
$97.00 | 2024-07-18 | |
eNovation Chemicals LLC | D769332-100mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 100mg |
$80 | 2024-06-07 | |
1PlusChem | 1P003LQK-5g |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 5g |
$1156.00 | 2025-02-20 |
4-Cyclopentene-1,3-dione Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene1984, , (280),,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasificationPreprints of Symposia - American Chemical Society, 1999, 44(2), 256-260,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Lead tetraacetate Solvents: Acetic acid
Referenz
- Preparation of 4-cyclopentene-1,3-dione, Japan, , ,
Synthetic Routes 5
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: 1-Butanol ; 48 h, 140 °C
Referenz
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Green Chemistry,
2013,
15(12),
3367-3376
,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 1 h, 60 °C
Referenz
- Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic InvestigationsJournal of Organic Chemistry, 2021, 86(2), 1758-1768,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Sodium dichromate Solvents: Dichloromethane
Referenz
- Sodium dichromatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors, United States, , ,
Synthetic Routes 12
Reaktionsbedingungen
Referenz
- Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalystsKongop Hwahak, 2000, 11(8), 903-909,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Chromium trioxide Solvents: Dichloromethane , Water-d2
Referenz
- Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-dionesPharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21,
Synthetic Routes 15
Reaktionsbedingungen
Referenz
- Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethroloneChemistry Letters, 1976, (6), 573-6,
Synthetic Routes 16
Reaktionsbedingungen
Referenz
- Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compoundsJournal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Catalysts: Cyclopentene
Referenz
- Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackersErdoel, 1986, 102(7-8), 366-8,
Synthetic Routes 18
Reaktionsbedingungen
Referenz
- Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activityBioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772,
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
Reaktionsbedingungen
Referenz
- Synthesis and characterization of spiro[3.4]octa-5,7-dieneJournal of the American Chemical Society, 1973, 95(25), 8468-9,
4-Cyclopentene-1,3-dione Raw materials
- 2-Acetylcyclopent-4-ene-1,3-dione
- 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-
- cis-cyclopent-4-ene-1,3-diol
- 5-Hydroxymethylfurfural
- 2,5-Cyclohexadiene-1,4-dione,2-hydroxy-
- cyclopent-4-ene-1,3-diol
- 5-Methylene-2(5H)-furanone
- (1r,3s)-cyclopent-4-ene-1,3-diol
- 1-Butanol
4-Cyclopentene-1,3-dione Preparation Products
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 1,1-diethoxybutane (3658-95-5)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- Butyl 2-furoate (583-33-5)
- 1,1-Dibutoxybutane (5921-80-2)
- Ethyl levulinate (539-88-8)
- Dibutyl carbonate (542-52-9)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- Furan,2,2'-methylenebis- (1197-40-6)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- 4-Cyclopentene-1,3-dione (930-60-9)
- 2,5-Bis (29953-18-2)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
- 2-(butoxymethyl)furan (56920-82-2)
- 2-Cyclopentenone (930-30-3)
- Butane, 2,2'-oxybis- (6863-58-7)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- 2-Furylacetone (6975-60-6)
4-Cyclopentene-1,3-dione Verwandte Literatur
-
1. Synthesis and properties of 4,4′-bi(cyclopentene)-3,3′,5,5′-tetraoneMasaji Kasai,Makoto Funamizu,Masaji Oda,Yoshio Kitahara J. Chem. Soc. Perkin Trans. 1 1977 1660
-
Wenhui Gan,Yuexian Ge,Yu Zhong,Xin Yang Environ. Sci.: Water Res. Technol. 2020 6 2287
-
Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102
-
Christopher J. Rhodes,Ivan D. Reid,Roderick M. Macrae Chem. Commun. 1999 2157
-
5. Constituents of dragon's blood. Part II. Structure and oxidative conversion of a novel secobiflavonoidLucio Merlini,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1976 1570
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen 1,3-Diketone
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen 1,3-Diketone
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- 2680840-25-7(benzyl N-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropylcarbamate)
- 1504337-82-9(4-Piperidinamine, 4-(difluoromethyl)-1-methyl-)
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- 1804860-94-3(2-(Difluoromethyl)-3-iodo-5-nitropyridine-4-methanol)
- 636588-26-6(ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:930-60-9)4-Cyclopentene-1,3-dione

Reinheit:99%
Menge:25g
Preis ($):1521.0